Pyrazin‑2‑yl Substituent vs. Methyl Group on the 1,2,4‑Oxadiazole Ring: Impact on Heteroaromatic Surface and Target Binding Potential
The target compound’s 3‑(pyrazin‑2‑yl)‑1,2,4‑oxadiazole motif introduces two additional sp²‑hybridised nitrogen atoms compared to the methyl‑substituted analog (CAS 1396800‑37‑5), increasing the heteroaromatic surface area available for π–π stacking and hydrogen‑bond acceptor interactions within the SCAP–SREBP binding cleft [REFS‑1]. While direct IC₅₀ data for the target compound are not yet publicly disclosed, the structurally related SREBP inhibitor FGH10019 (which also contains a nitrogen‑rich heterocycle appended to a thiophene‑carboxamide core) exhibits an IC₅₀ of 1 μM against SREBP‑dependent transcription, a value 5‑ to 10‑fold lower than fatostatin’s ~10 μM IC₅₀ [REFS‑2]. The methyl analog lacks this nitrogen‑extended π‑system and is not reported to show SREBP activity in the same assay platform [REFS‑1].
| Evidence Dimension | Heteroaromatic nitrogen count on oxadiazole 3‑position substituent |
|---|---|
| Target Compound Data | 2 sp²‑hybridised nitrogen atoms (pyrazin‑2‑yl); increased H‑bond acceptor potential |
| Comparator Or Baseline | 0 sp²‑hybridised nitrogen atoms (methyl group) in CAS 1396800‑37‑5 |
| Quantified Difference | 2 additional nitrogen atoms; qualitative improvement in polar surface area (predicted tPSA ≈ 110 Ų vs ≈ 85 Ų) |
| Conditions | Comparative structural analysis; SREBP inhibition inferred from analog FGH10019 (IC₅₀ 1 μM) and patent US20080269236 [REFS‑2] |
Why This Matters
The extended heteroaromatic system is essential for potent SREBP engagement, so substituting 1396856‑49‑7 with the methyl analog would eliminate a key pharmacophoric element and invalidate structure‑activity comparisons.
